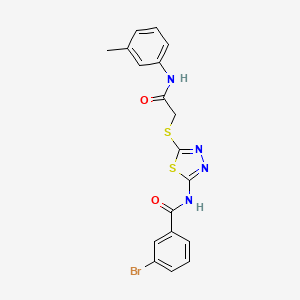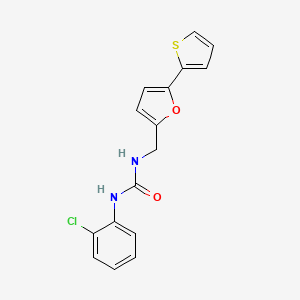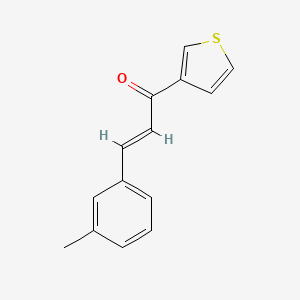
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethoxycarbonylmethyl group and an acetic acid ethyl ester moiety attached to the tetrazole ring. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties.
準備方法
The synthesis of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile compound under mild conditions. This method is favored for its efficiency and high yield.
Introduction of the Ethoxycarbonylmethyl Group: The ethoxycarbonylmethyl group can be introduced through esterification reactions. This involves the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.
Formation of the Acetic Acid Ethyl Ester Moiety: The acetic acid ethyl ester moiety can be synthesized through transesterification reactions, where an ester is converted into another ester by exchanging the alkoxy group with ethanol under acidic or basic conditions.
化学反応の分析
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
科学的研究の応用
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Tetrazole derivatives are explored for their potential use as drug candidates due to their ability to interact with various biological targets.
作用機序
The mechanism of action of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological processes .
類似化合物との比較
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its use in medicinal chemistry as a bioisostere for carboxylic acids.
Tetrazole-1-acetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Tetrazole-5-carboxylic acid: Studied for its potential biological activities and applications in materials science.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)tetrazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-3-16-8(14)5-7-10-12-13(11-7)6-9(15)17-4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUKPNGAVYIEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(N=N1)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate](/img/structure/B2540564.png)

![2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2540568.png)
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B2540569.png)

![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)





![2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2540585.png)


